
9-Bromononanoic acid
Overview
Description
9-Bromononanoic acid: is an organic compound with the molecular formula C9H17BrO2 and a molecular weight of 237.14 g/mol . It is a brominated fatty acid derivative, characterized by the presence of a bromine atom at the ninth carbon of a nonanoic acid chain. This compound is typically used in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Nitric Acid Oxidation of 9-Bromononanol
Reaction Mechanism and Conditions
The most documented preparation method for 9-bromononanoic acid involves the oxidation of 9-bromononanol using concentrated nitric acid. This reaction proceeds via a two-step mechanism: initial protonation of the alcohol group, followed by oxidation to the carboxylic acid. The process is conducted under mild temperatures (20–80°C) to minimize side reactions such as over-oxidation or bromine displacement.
Reaction Steps :
- Hydroxyl Protonation : Nitric acid acts as both a proton donor and oxidizing agent, facilitating the conversion of the primary alcohol to a carbonyl intermediate.
- Oxidation to Carboxylic Acid : The intermediate undergoes further oxidation, with nitric acid serving as the terminal electron acceptor, yielding this compound.
Optimized Parameters :
- Temperature : A gradient from 25°C (initial addition) to 80°C (reflux) balances reaction rate and selectivity.
- Time : Total reaction time of 5.5 hours (4 hours at room temperature, 1 hour at reflux) ensures complete conversion.
- Molar Ratio : A 57:1 excess of nitric acid relative to 9-bromononanol drives the reaction to completion.
Workup and Purification
Post-reaction, the mixture is diluted with water to quench residual nitric acid, followed by extraction with diethyl ether. The organic phase is dried over magnesium sulfate and concentrated in vacuo to isolate the product. This protocol achieves a 100% yield with a purity exceeding 95% by gas chromatography (GC).
Key Data :
Parameter | Value |
---|---|
Starting Material | 9-Bromononanol (1 g, 4.48 mmol) |
Nitric Acid Volume | 10 mL (258 mmol) |
Extraction Solvent | Diethyl Ether (4 × 25 mL) |
Yield | Quantitative (1.06 g) |
Purity (GC) | >95% |
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the product's structure:
- $$ ^1H $$-NMR (200 MHz, CDCl$$3 $$) :
Industrial Production and Vendor Specifications
TCI America supplies this compound with >97.0% purity (neutralization titration), stored refrigerated (0–10°C) to prevent thermal degradation. Commercial batches exhibit consistent physical properties:
Property | Value |
---|---|
Molecular Weight | 237.14 g/mol |
Melting Point | 35–38°C |
Appearance | White to light yellow crystals |
Storage Conditions | Refrigerated, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Nitric acid, trichloroisocyanuric acid, TEMPO.
Conditions: Typically carried out at low temperatures (0°C) and then allowed to reach room temperature.
Products: 9-Bromononanoic acid.
-
Substitution:
Reagents: Various nucleophiles can replace the bromine atom.
Conditions: Depends on the nucleophile used and the desired product.
Major Products:
Scientific Research Applications
Synthesis of Lipid Derivatives
9-Bromononanoic acid is utilized in the synthesis of various lipid derivatives, particularly through methods such as the Wittig reaction. This compound serves as a precursor for creating specific fatty acid analogs that can modulate biological pathways, especially in studies related to lipid metabolism and signaling.
Reaction Type | Description |
---|---|
Wittig Coupling | Used to synthesize polyunsaturated fatty acids and their derivatives, which are important for studying enzyme inhibition and metabolic pathways . |
Protein Modification Studies
The compound has been employed in studies investigating protein modifications. For instance, it was used to modify bovine β-lactoglobulin and α-chymotrypsin, allowing researchers to explore the effects of fatty acid modifications on protein structure and function. This application is crucial for understanding protein-lipid interactions in biological systems .
Inhibition Studies
Research has shown that derivatives of this compound can act as inhibitors of lipoxygenase, an enzyme involved in the metabolism of arachidonic acid to inflammatory mediators. This property makes it a candidate for developing anti-inflammatory agents .
Case Study 1: Lipoxygenase Inhibition
A study demonstrated that derivatives synthesized from this compound exhibited significant inhibitory activity against lipoxygenase enzymes. The synthesized compounds were tested in vitro, showing potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Protein Interaction Analysis
In another study, researchers used this compound to modify proteins and analyze the resultant changes in enzymatic activity. The modifications led to enhanced stability and altered activity profiles, providing insights into how fatty acids can influence protein functions within metabolic pathways.
Mechanism of Action
The mechanism of action of 9-Bromononanoic acid involves its ability to participate in various chemical reactions due to the presence of the bromine atom, which can be substituted by other nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- 10-Bromodecanoic acid
- 8-Bromooctanoic acid
- 11-Bromoundecanoic acid
- 9-Bromo-1-nonanol
- 9-Hydroxynonanoic acid
Uniqueness:
Biological Activity
9-Bromononanoic acid (C9H17BrO2), a brominated fatty acid, has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry. This article explores the compound's biological activity, including its mechanisms of action, synthesis, and relevant case studies.
- Molecular Weight : 237.13 g/mol
- CAS Number : 41059-02-3
- Structure : this compound is characterized by a long hydrophobic carbon chain with a bromine atom attached to the ninth carbon.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily related to its role as a fatty acid derivative. The following sections detail its specific actions and implications.
1. Inhibition of Histone Deacetylases (HDACs)
Research indicates that this compound functions as an HDAC inhibitor, which is significant for cancer therapy. In a study examining various compounds for HDAC inhibition, this compound was shown to selectively inhibit HDAC activity in transformed cells while sparing non-transformed cells. This selectivity is crucial for minimizing side effects in cancer treatments .
Compound | IC50 (µM) | Selectivity |
---|---|---|
This compound | 24.0 | High |
SAHA (Vorinostat) | 65.0 | Moderate |
2. Olfactory Receptor Interaction
This compound has been studied for its interactions with olfactory receptors (ORs). It was predicted to have favorable binding energies with certain ORs associated with the recognition of aliphatic acids. This suggests potential applications in flavor and fragrance industries, as well as in understanding olfactory mechanisms .
3. Potential Anti-inflammatory Effects
The compound has been implicated in modulating inflammatory responses. Similar fatty acids have been shown to activate pathways that inhibit pro-inflammatory mediators, suggesting that this compound may possess similar properties through its electrophilic nature .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Study on HDAC Inhibition : A comparative analysis of various compounds revealed that this compound exhibited potent HDAC inhibitory activity, particularly against human cancer cell lines such as DU-145 (prostate cancer) and SK-MES-1 (non-small cell lung cancer) with minimal toxicity to normal cells .
- Olfactory Studies : In research focusing on the structure-activity relationship of odorants, this compound was identified as a candidate with promising olfactory receptor binding capabilities, enhancing our understanding of how certain fatty acids can influence sensory perception .
Synthesis and Applications
The synthesis of this compound typically involves bromination reactions of nonanoic acid derivatives. Its applications extend beyond basic research into areas such as drug development and the creation of novel materials.
Q & A
Basic Research Questions
Q. What are the standard laboratory protocols for synthesizing 9-bromononanoic acid?
- Methodological Answer : this compound is typically synthesized via oxidation of 9-bromononanol using nitric acid under controlled conditions, yielding nearly quantitative results . Alternatively, it can be generated as a precursor for Wittig reagents by reacting with triphenylphosphine to form phosphonium salts, which are critical for olefin synthesis . Researchers should monitor reaction progress using TLC and purify via column chromatography to isolate high-purity product.
Q. How should researchers handle and store this compound to mitigate safety risks?
- Methodological Answer : Due to its corrosive nature (skin/eye irritation, metal corrosion), this compound must be stored in its original airtight container at room temperature. Handling requires PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H, C) is essential for structural confirmation, focusing on characteristic peaks like the brominated alkyl chain (δ 1.3–1.6 ppm) and carboxylic acid proton (δ 11–12 ppm) . Mass spectrometry (MS) verifies molecular weight (237.13 g/mol), while IR spectroscopy identifies functional groups (C=O stretch at ~1700 cm) .
Advanced Research Questions
Q. How can the stereoselectivity of Wittig reactions using this compound-derived ylides be optimized?
- Methodological Answer : The formation of E/Z isomers in Wittig reactions depends on ylide generation conditions. Using potassium bis(trimethylsilyl)amide (KHMDS) as a base and maintaining anhydrous conditions enhances Z-selectivity. However, minor E-isomer formation (~5–10%) may still occur, necessitating HPLC or fractional crystallization for separation . Recent studies suggest modifying phosphonium salt counterions or solvent polarity to improve stereocontrol .
Q. What strategies resolve contradictions in reported yields for this compound synthesis methods?
- Methodological Answer : Discrepancies in yields (e.g., 86–95%) often stem from variations in starting material purity, reaction time, or oxidation efficiency. Systematic replication under standardized conditions (e.g., nitric acid concentration, temperature) is advised. Researchers should also validate purity via melting point analysis (39°C) and cross-reference with literature protocols .
Q. How can this compound be utilized in synthesizing bioactive compounds like hydroxyoleic acids?
- Methodological Answer : this compound serves as a key intermediate in multi-step syntheses. For example, it reacts with TEMPO-oxidized diols to form hydroxy aldehydes, which undergo Wittig reactions with phosphonium salts to yield hydroxyoleic acids. This method avoids protective groups, streamlining the process for enzymatic studies .
Q. What are the challenges in scaling up this compound-based reactions for industrial research?
- Methodological Answer : Scaling up requires addressing exothermic reactions (e.g., nitric acid oxidation) and cost-effective alternatives to TEMPO catalysts. Continuous flow systems may improve safety and yield consistency. Additionally, recycling triphenylphosphine oxide byproducts can reduce waste .
Q. Data Interpretation & Reporting
Q. How should researchers document experimental parameters when using this compound in peer-reviewed studies?
- Methodological Answer : Follow IUPAC guidelines for reporting synthetic procedures, including molar ratios (e.g., 0.01 eq TEMPO), reaction times, and purification methods. Provide raw spectral data (NMR shifts, MS fragments) in supplementary materials. Statistical precision (e.g., ±0.1°C for melting points) must align with instrument capabilities .
Q. What statistical methods are appropriate for analyzing bioactivity data from this compound derivatives?
- Methodological Answer : Use ANOVA or Student’s t-test to compare bioactivity (e.g., anti-HIV IC values) across derivatives. Ensure p-values are reported with significance thresholds (e.g., p < 0.05). Meta-analyses of existing data (e.g., anti-HIV assays in Scheme 6 ) should adhere to PRISMA guidelines for reproducibility .
Properties
IUPAC Name |
9-bromononanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BrO2/c10-8-6-4-2-1-3-5-7-9(11)12/h1-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGRKZRPTBNSMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCBr)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338303 | |
Record name | 9-Bromononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41059-02-3 | |
Record name | 9-Bromononanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41059-02-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Bromononanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30338303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonanoic acid, 9-bromo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-Bromononanoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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